molecular formula C24H27ClN4O3S B3222804 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride CAS No. 1215411-94-1

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride

Cat. No.: B3222804
CAS No.: 1215411-94-1
M. Wt: 487 g/mol
InChI Key: JWMGDERBWBRHSU-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a benzothiazole ring, an imidazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Imidazole Ring: The imidazole ring is introduced by reacting the benzothiazole derivative with 1-(3-bromopropyl)-1H-imidazole in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The benzothiazole and benzamide moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzothiazole and benzamide derivatives.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride has several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The benzothiazole and imidazole rings may play a crucial role in binding to these targets, thereby modulating their activity. Pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide
  • **N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide sulfate

Uniqueness

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-16-10-17(2)22-21(11-16)26-24(32-22)28(8-5-7-27-9-6-25-15-27)23(29)18-12-19(30-3)14-20(13-18)31-4;/h6,9-15H,5,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMGDERBWBRHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride

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